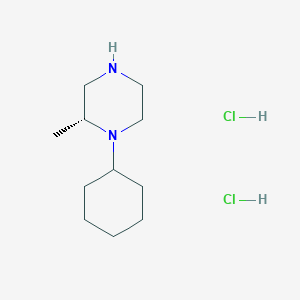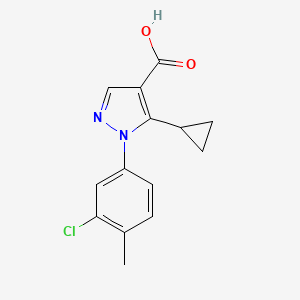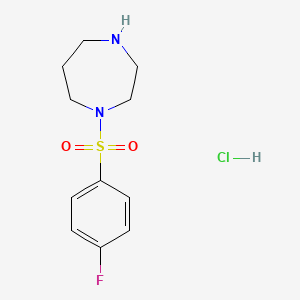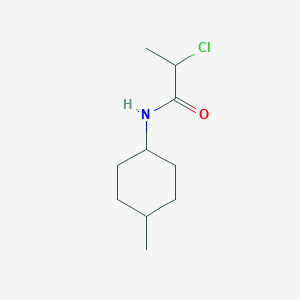
2-chloro-N-(4-methylcyclohexyl)propanamide
Vue d'ensemble
Description
2-chloro-N-(4-methylcyclohexyl)propanamide is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-methylcyclohexyl)propanamide contains a total of 34 bonds, including 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis
The molecular formula of 2-chloro-N-(4-methylcyclohexyl)propanamide is C10H18ClNO, and its molecular weight is 203.71 .Applications De Recherche Scientifique
Cycloalkanes and Derivatives in Hydrogen Storage
Hydrogen Carriers : Cycloalkanes and their derivatives have been explored for their potential as hydrogen carriers, which is a critical aspect of renewable energy storage and transport. Methylcyclohexane, for example, has been identified as a promising candidate due to its ability to store hydrogen in a liquid form, offering a practical solution for hydrogen transport and storage challenges (Bourane et al., 2016).
Ethylene Inhibition in Agriculture
Plant Growth Regulation : The use of 1-methylcyclopropene (1-MCP) demonstrates the importance of cycloalkane derivatives in agriculture, particularly in inhibiting ethylene effects to extend the shelf life of fruits and vegetables. This showcases the broader applicability of similar compounds in managing ethylene-sensitive crops (Blankenship & Dole, 2003).
Environmental and Toxicological Research
Herbicide Research : Studies on the environmental impact and toxicology of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), reveal the significance of understanding the effects of chlorinated compounds on ecosystems. These studies contribute to the broader discourse on the safe use and environmental implications of chemically similar agents (Zuanazzi et al., 2020).
Antimicrobial and Toxicity Studies
Antimicrobial Properties : Research on triclosan, a chlorinated compound with antimicrobial properties, highlights the ongoing interest in synthesizing and studying compounds that can effectively combat microbial growth while assessing their environmental and health impacts. Such studies indirectly inform the research and development strategies for new compounds with potential antimicrobial applications (Bedoux et al., 2012).
Propriétés
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZCJQSORRHCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylcyclohexyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-(Chloromethyl)-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B3364211.png)
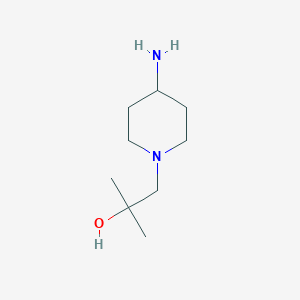

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B3364229.png)


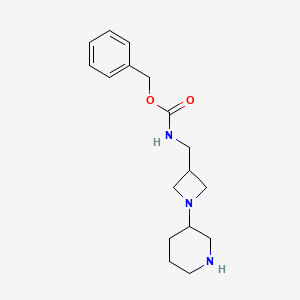
![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B3364269.png)

